Heptadecanoic acid, also known as margaric acid, is a long-chain saturated fatty acid with the formula C17H34O2. While not abundant, it is found in trace amounts in various sources, including the fat of ruminant animals, some plants, and even some bacterial strains []. Recent research has explored its potential applications in several areas:
Several studies have investigated the link between heptadecanoic acid and metabolic health, particularly type 2 diabetes. Observational studies suggested an inverse association between dietary intake of heptadecanoic acid and the risk of developing type 2 diabetes [, ]. However, further research yielded mixed results. While one study showed a reduction in ferritin levels and alleviated symptoms of metabolic syndrome in dolphins fed a diet rich in heptadecanoic acid [], other studies in mice showed no significant impact on body weight, ectopic lipid accumulation, or insulin resistance with heptadecanoic acid supplementation []. These conflicting findings necessitate further investigation to elucidate the specific role of heptadecanoic acid in metabolic health and potential therapeutic applications.
Heptadecanoic acid is a long-chain saturated fatty acid characterized by a straight-chain structure consisting of 17 carbon atoms. Its systematic name is heptadecanoic acid, and it is recognized by various synonyms, including n-heptadecanoic acid and margarinic acid. The compound appears as a crystalline solid with a melting point ranging from 59 to 61 °C, and it has a molecular weight of approximately 270.45 g/mol .
Heptadecanoic acid plays several roles in biological systems:
Heptadecanoic acid can be synthesized through several methods:
Heptadecanoic acid has various applications across different fields:
Heptadecanoic acid shares similarities with other long-chain fatty acids. Here are some comparable compounds:
Compound Name | Molecular Formula | Characteristics |
---|---|---|
Palmitic Acid | Commonly found in animal fats; saturated | |
Stearic Acid | More abundant than heptadecanoic acid; saturated | |
Nonadecanoic Acid | Rare; longer chain saturated fatty acid | |
Heptadecenoic Acid | Unsaturated derivative with one double bond |
Uniqueness of Heptadecanoic Acid:
Heptadecanoic acid is unique due to its odd carbon chain length, which distinguishes it from most common fatty acids that typically have even numbers of carbon atoms. Its specific biological roles, particularly in pheromonal signaling, further highlight its distinctiveness compared to other fatty acids .
Peroxisomal α-oxidation plays a pivotal role in C17:0 biosynthesis. The enzyme 2-hydroxyacyl-CoA lyase (Hacl1) catalyzes the cleavage of 2-hydroxyphytanoyl-CoA to produce pentadecanal and formyl-CoA, which subsequently undergoes oxidation to yield heptadecanoic acid. Knockout mouse models (Hacl1−/−) demonstrate a 26% reduction in plasma C17:0 and a 22% decrease in hepatic C17:0 compared to wild-type controls, confirming Hacl1's essential role. This pathway operates independently of dietary intake, explaining C17:0's utility as a biomarker for metabolic disorders such as type 2 diabetes and cardiovascular diseases.
The peroxisomal pathway also intersects with mitochondrial β-oxidation. Odd-chain fatty acids like C17:0 undergo β-oxidation to produce propionyl-CoA, which enters the citric acid cycle as succinyl-CoA, linking lipid metabolism to energy production. Dysregulation of this process may contribute to mitochondrial dysfunction observed in aging and neurodegenerative diseases.
Tissue | Hacl1+/+ (nmol/g) | Hacl1−/− (nmol/g) | Reduction (%) |
---|---|---|---|
Liver | 14.3 ± 1.2 | 11.2 ± 0.9 | 22 |
Plasma | 8.7 ± 0.6 | 6.4 ± 0.5 | 26 |
Adipose Tissue | 5.1 ± 0.4 | 4.9 ± 0.3 | NS |
Data adapted from Hacl1 knockout studies.
Rumen microbiota in cattle and sheep synthesize C17:0 via branched-chain amino acid (BCAA) metabolism. Valine, leucine, and isoleucine are converted to iso- and anteiso-fatty acids, which are elongated using propionyl-CoA as a primer. Prevotella and Butyrivibrio genera are key contributors, producing C17:0 at rates correlating with dietary fiber intake (R = 0.43–0.58).
Milk from grass-fed cows contains 4.74–5.39 mg/g of odd- and branched-chain fatty acids (OBCFAs), with C17:0 constituting 0.37–0.45 mg/g. Subclinical ruminal acidosis reduces C17:0 synthesis by 30%, highlighting its sensitivity to microbial dysbiosis.
Fatty Acid | Concentration (mg/g DM) | Key Microbial Genera |
---|---|---|
C15:0 | 1.65–3.94 | Prevotella, Butyrivibrio |
iso-C17:0 | 0.25–0.46 | Clostridium, Ruminococcus |
C17:0 | 0.34–0.57 | Bacteroidetes, Firmicutes |
DM = Dry matter; data from in vitro fermentation studies.
Propionyl-CoA, derived from valine, isoleucine, and odd-chain fatty acid β-oxidation, serves as the primary precursor for C17:0 biosynthesis. In hepatocytes, propionate inhibits acetyl-CoA carboxylase (ACC), reducing malonyl-CoA availability and redirecting carbon flux toward C17:0 synthesis. At physiological concentrations (0.6–1.2 mM), propionate decreases fatty acid synthesis by 40% while increasing C17:0 yield by 18%.
Propionate's dual role as a gluconeogenic substrate and C17:0 precursor underscores its metabolic versatility. In ruminants, 70% of propionate is absorbed via the rumen epithelium and converted to glucose, while the remainder contributes to OBCFA synthesis.
Heptadecanoic acid, as a seventeen-carbon saturated fatty acid, follows a unique metabolic pathway that distinguishes it from the more common even-chain fatty acids [1]. The beta-oxidation of heptadecanoic acid proceeds through the same fundamental enzymatic steps as even-chain fatty acids, involving sequential cycles of oxidation, hydration, oxidation, and thiolytic cleavage [21]. However, the distinctive characteristic of odd-chain fatty acid metabolism emerges in the final round of beta-oxidation, where the process generates both acetyl-coenzyme A and propionyl-coenzyme A rather than two acetyl-coenzyme A molecules [3] [21].
The beta-oxidation pathway for heptadecanoic acid initiates with activation to heptadecanoyl-coenzyme A through the action of acyl-coenzyme A synthetases [29]. The activated fatty acid then undergoes eight complete cycles of beta-oxidation, producing eight molecules of acetyl-coenzyme A and generating substantial reducing equivalents in the form of nicotinamide adenine dinucleotide and flavin adenine dinucleotide hydrogen [2]. During the final cycle, the five-carbon acyl-coenzyme A intermediate is cleaved by thiolase to yield one molecule each of acetyl-coenzyme A and propionyl-coenzyme A [23].
Research findings demonstrate that odd-chain fatty acids, including heptadecanoic acid, exhibit distinct metabolic characteristics compared to their even-chain counterparts [2]. Studies using stable isotope-labeled fatty acids have revealed that odd-numbered fatty acids accumulate preferentially in adipose tissue and demonstrate slower rates of beta-oxidation [2]. This phenomenon suggests that the enzymatic machinery involved in fatty acid oxidation may exhibit substrate specificity that favors even-chain fatty acids over odd-chain species [2].
The specificity of beta-oxidation enzymes for heptadecanoic acid has been investigated through kinetic studies examining the affinity and catalytic efficiency of key enzymes [34]. Long-chain acyl-coenzyme A dehydrogenase demonstrates comparable activity toward heptadecanoic acid as toward palmitic acid, indicating that the initial oxidation step does not represent a rate-limiting factor in odd-chain fatty acid metabolism [34]. However, downstream enzymes in the pathway may exhibit altered kinetic parameters when processing odd-chain substrates [35].
Enzyme | Location | Function | Cofactor | Product |
---|---|---|---|---|
Acyl-coenzyme A Dehydrogenase | Mitochondria | First oxidation step in beta-oxidation | Flavin adenine dinucleotide | Trans-2-enoyl-coenzyme A, flavin adenine dinucleotide hydrogen |
Enoyl-coenzyme A Hydratase | Mitochondria | Hydration of trans double bond | None | 3-Hydroxyacyl-coenzyme A |
3-Hydroxyacyl-coenzyme A Dehydrogenase | Mitochondria | Oxidation of hydroxyl group to ketone | Nicotinamide adenine dinucleotide | 3-Ketoacyl-coenzyme A, nicotinamide adenine dinucleotide hydrogen |
Thiolase | Mitochondria | Thiolytic cleavage releasing acetyl-coenzyme A | Coenzyme A | Acetyl-coenzyme A + shortened acyl-coenzyme A |
Propionyl-coenzyme A Carboxylase | Mitochondria | Carboxylation of propionyl-coenzyme A | Biotin, adenosine triphosphate | D-Methylmalonyl-coenzyme A |
Methylmalonyl-coenzyme A Epimerase | Mitochondria | Isomerization D- to L-methylmalonyl-coenzyme A | None | L-Methylmalonyl-coenzyme A |
Methylmalonyl-coenzyme A Mutase | Mitochondria | Rearrangement to succinyl-coenzyme A | Vitamin B12 (Adenosylcobalamin) | Succinyl-coenzyme A |
The cellular processing of heptadecanoic acid involves two distinct organellar systems with fundamentally different biochemical capabilities and regulatory mechanisms [17]. Mitochondrial processing represents the primary pathway for heptadecanoic acid oxidation, while peroxisomal processing serves specialized functions in fatty acid modification and detoxification [13] [17].
Mitochondrial processing of heptadecanoic acid requires transport across the inner mitochondrial membrane through the carnitine palmitoyltransferase system [17] [39]. Carnitine palmitoyltransferase I, located on the outer surface of the inner mitochondrial membrane, catalyzes the formation of heptadecanoyl-carnitine, enabling transport into the mitochondrial matrix [39]. Once inside the matrix, carnitine palmitoyltransferase II regenerates heptadecanoyl-coenzyme A for subsequent beta-oxidation [17]. This transport mechanism is subject to regulation by malonyl-coenzyme A, which inhibits carnitine palmitoyltransferase I activity and thereby controls the rate of fatty acid oxidation [8].
The mitochondrial beta-oxidation pathway is coupled to the electron transport chain, allowing for efficient adenosine triphosphate production through oxidative phosphorylation [17]. Each complete cycle of beta-oxidation generates one molecule each of flavin adenine dinucleotide hydrogen and nicotinamide adenine dinucleotide hydrogen, which donate electrons to the respiratory chain [21]. For heptadecanoic acid, the complete oxidation through eight cycles produces eight flavin adenine dinucleotide hydrogen and eight nicotinamide adenine dinucleotide hydrogen molecules, representing a substantial contribution to cellular energy production [23].
Peroxisomal processing of fatty acids operates through a distinct biochemical mechanism that does not require carnitine for substrate transport [31]. Very long-chain fatty acids diffuse directly into peroxisomes and are activated by peroxisomal acyl-coenzyme A synthetases [31]. The peroxisomal beta-oxidation system primarily processes fatty acids longer than twenty-two carbons, suggesting that heptadecanoic acid would not be a preferred substrate for this pathway [29] [31].
The peroxisomal system differs fundamentally from mitochondrial oxidation in its energy coupling and product formation [17]. Peroxisomal acyl-coenzyme A oxidase, the first enzyme in the peroxisomal beta-oxidation pathway, transfers electrons directly to molecular oxygen, producing hydrogen peroxide rather than reducing equivalents for adenosine triphosphate synthesis [13] [17]. This mechanism serves a detoxification function rather than energy production, as the hydrogen peroxide is subsequently metabolized by catalase [17].
Research findings indicate that peroxisomal processing may contribute to odd-chain fatty acid formation through alpha-oxidation pathways [12] [18]. Peroxisomal 2-hydroxyacyl-coenzyme A lyase enzymes, particularly 2-hydroxyacyl-coenzyme A lyase 1 and 2-hydroxyacyl-coenzyme A lyase 2, catalyze the cleavage of 2-hydroxylated fatty acids, resulting in the formation of fatty acids shortened by one carbon [7] [12]. This pathway represents an alternative mechanism for generating odd-chain fatty acids, including heptadecanoic acid, from even-chain precursors [12] [18].
Characteristic | Mitochondrial Processing | Peroxisomal Processing |
---|---|---|
Location | Mitochondrial matrix | Peroxisomal matrix |
Fatty Acid Substrate Preference | Long-chain fatty acids (C12-C18) | Very long-chain fatty acids (>C22) |
Transport Mechanism | Carnitine shuttle system | Direct diffusion, no carnitine required |
Primary Function | Complete oxidation for adenosine triphosphate production | Chain shortening and detoxification |
Energy Production | High adenosine triphosphate yield via electron transport | No adenosine triphosphate production, generates hydrogen peroxide |
Key Enzymes | Carnitine palmitoyltransferase 1/carnitine palmitoyltransferase 2, long-chain acyl-coenzyme A dehydrogenase, very long-chain acyl-coenzyme A dehydrogenase | Acyl-coenzyme A oxidase 1, acyl-coenzyme A oxidase 2, 2-hydroxyacyl-coenzyme A lyase 1, 2-hydroxyacyl-coenzyme A lyase 2 |
Products | Acetyl-coenzyme A, nicotinamide adenine dinucleotide hydrogen, flavin adenine dinucleotide hydrogen | Shortened acyl-coenzyme A, hydrogen peroxide |
Regulation | Energy-dependent regulation | Substrate availability-dependent |
The terminal product of heptadecanoic acid beta-oxidation, propionyl-coenzyme A, requires specialized enzymatic processing before integration into central metabolic pathways [20] [23]. This three-carbon acyl-coenzyme A derivative cannot enter the tricarboxylic acid cycle directly and must undergo a series of carboxylation and rearrangement reactions to form succinyl-coenzyme A [25] [27].
Propionyl-coenzyme A carboxylase catalyzes the initial step in propionyl-coenzyme A metabolism, utilizing biotin as a cofactor to carboxylate the alpha-carbon of propionyl-coenzyme A [20]. This adenosine triphosphate-dependent reaction produces D-methylmalonyl-coenzyme A through a two-step mechanism involving biotin carboxylation followed by carboxyl transfer [20]. The enzyme demonstrates highest affinity for propionyl-coenzyme A among various acyl-coenzyme A substrates, with a Michaelis constant of 0.29 millimolar [20].
The stereochemical specificity of subsequent enzymatic steps requires conversion of D-methylmalonyl-coenzyme A to its L-isomer through the action of methylmalonyl-coenzyme A epimerase [21] [23]. This isomerization reaction is essential because the final enzyme in the pathway, methylmalonyl-coenzyme A mutase, exhibits absolute specificity for the L-isomer of its substrate [25] [27].
Methylmalonyl-coenzyme A mutase represents one of only two vitamin B12-dependent enzymes in human metabolism [25] [28]. The enzyme utilizes adenosylcobalamin as a cofactor to catalyze the intramolecular rearrangement of L-methylmalonyl-coenzyme A to succinyl-coenzyme A [26] [27]. This reaction involves a free radical mechanism in which the adenosyl radical abstracts a hydrogen atom from the substrate, facilitating the migration of the coenzyme A moiety from the carboxyl carbon to the methyl carbon [25] [32].
The integration of propionyl-coenzyme A-derived succinyl-coenzyme A into the tricarboxylic acid cycle provides an anaplerotic mechanism that replenishes cycle intermediates [1] [24]. Succinyl-coenzyme A enters the cycle at the succinate thiokinase step, where it is converted to succinate with concomitant formation of guanosine triphosphate [22]. This anaplerotic contribution becomes particularly significant during periods of increased metabolic demand or when tricarboxylic acid cycle intermediates are withdrawn for biosynthetic purposes [1].
Research using stable isotope tracers has demonstrated that propionyl-coenzyme A derived from odd-chain fatty acid oxidation can contribute to gluconeogenesis through its conversion to oxaloacetate via the tricarboxylic acid cycle [24]. Studies with carbon-13 labeled valine, which generates propionyl-coenzyme A through amino acid catabolism, have shown the formation of glucose containing carbon-13 derived from the propionyl moiety [24]. This finding indicates that heptadecanoic acid metabolism can potentially contribute to glucose homeostasis during fasting conditions [24].
The anaplerotic function of propionyl-coenzyme A has been demonstrated to be particularly important in cardiac muscle, where the demand for tricarboxylic acid cycle intermediates is high due to the tissue's substantial oxidative capacity [1] [5]. Studies using odd-chain fatty acids as metabolic substrates have shown improved cardiac function in models of impaired fatty acid oxidation, suggesting that the anaplerotic contribution of propionyl-coenzyme A can compensate for deficiencies in conventional energy-producing pathways [39].
Step | Reaction | Substrate | Product | Enzyme/Complex |
---|---|---|---|---|
1 | Propionyl-coenzyme A formation | Heptadecanoic acid (final beta-oxidation) | Propionyl-coenzyme A + 8 Acetyl-coenzyme A | Thiolase |
2 | Carboxylation | Propionyl-coenzyme A | D-Methylmalonyl-coenzyme A | Propionyl-coenzyme A carboxylase |
3 | Epimerase reaction | D-Methylmalonyl-coenzyme A | L-Methylmalonyl-coenzyme A | Methylmalonyl-coenzyme A epimerase |
4 | Mutase reaction | L-Methylmalonyl-coenzyme A | Succinyl-coenzyme A | Methylmalonyl-coenzyme A mutase |
5 | Tricarboxylic acid cycle entry | Succinyl-coenzyme A | Succinate + coenzyme A | Succinate thiokinase |
6 | Energy production | Tricarboxylic acid cycle intermediates | Guanosine triphosphate, nicotinamide adenine dinucleotide hydrogen, flavin adenine dinucleotide hydrogen | Tricarboxylic acid cycle enzymes |
Irritant